2-Bromo-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
2-Bromo-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and a nitrile group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carbonitrile can be achieved through various methods. One common approach involves the bromination of 4,5-dimethylthiophene-3-carbonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydride.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-CPBA), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, catalytic hydrogenation), solvents (ether, ethanol).
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitrile groups.
Scientific Research Applications
2-Bromo-4,5-dimethylthiophene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized thiophenes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and nitrile group can enhance its binding affinity and selectivity towards these targets. Additionally, the thiophene ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- **4,5-Dimethylthioph
2-Bromo-4,5-dimethylthiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Amino-4,5-dimethylthiophene-3-carbonitrile: Similar structure but with an amino group instead of a bromine atom.
Properties
Molecular Formula |
C7H6BrNS |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
2-bromo-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C7H6BrNS/c1-4-5(2)10-7(8)6(4)3-9/h1-2H3 |
InChI Key |
HHILCJDDEXBLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)Br)C |
Origin of Product |
United States |
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